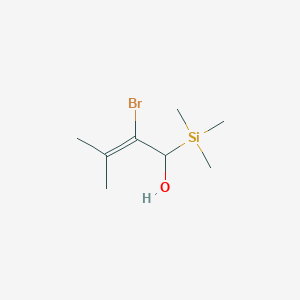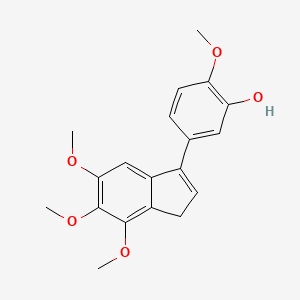![molecular formula C18H29BrO3 B12608923 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene CAS No. 649739-52-6](/img/structure/B12608923.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene is an organic compound with the molecular formula C18H29BrO3 It is a derivative of benzene, featuring a bromoethoxy group and an octyloxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene typically involves the reaction of 1-bromo-2-(2-methoxyethoxy)ethane with 4-(octyloxy)phenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromoethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical modifications makes it a versatile tool in medicinal chemistry.
Industry: It is used in the production of specialty chemicals, such as surfactants or polymers, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The octyloxy group provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: This compound is a precursor in the synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene and shares similar reactivity.
4-(Octyloxy)phenol: Another precursor, it contributes the octyloxy group to the final product.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the octyloxy group, making it less hydrophobic.
Uniqueness
This compound is unique due to the combination of its bromoethoxy and octyloxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
649739-52-6 |
|---|---|
Fórmula molecular |
C18H29BrO3 |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
1-[2-(2-bromoethoxy)ethoxy]-4-octoxybenzene |
InChI |
InChI=1S/C18H29BrO3/c1-2-3-4-5-6-7-13-21-17-8-10-18(11-9-17)22-16-15-20-14-12-19/h8-11H,2-7,12-16H2,1H3 |
Clave InChI |
XVBCEDUQELOINC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


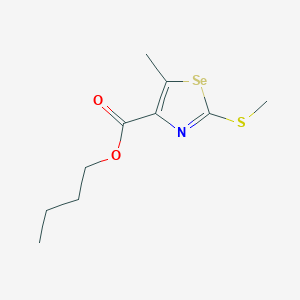

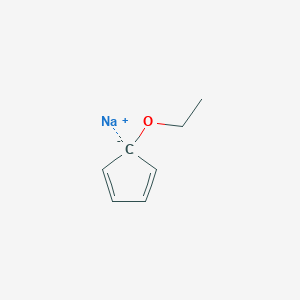
![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)

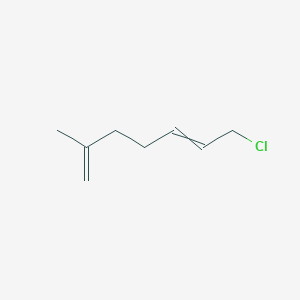
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)
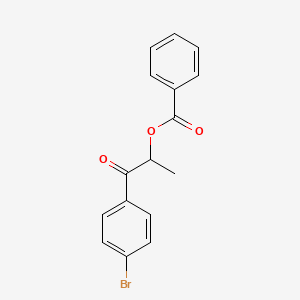
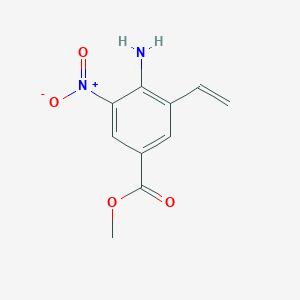
![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)
